BenchChemオンラインストアへようこそ!

3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Lipophilicity Cell permeability Drug design

3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899932-99-1) is a heterocyclic spiro compound belonging to the 1,4-diazaspiro[4.5]dec-3-ene-2-thione class. It features a 4-bromophenyl substituent at the C3 position and a 4-fluorobenzoyl group at the N1 position of the diazaspiro core.

Molecular Formula C21H18BrFN2OS
Molecular Weight 445.3 g/mol
CAS No. 899932-99-1
Cat. No. B3299854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
CAS899932-99-1
Molecular FormulaC21H18BrFN2OS
Molecular Weight445.3 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br
InChIInChI=1S/C21H18BrFN2OS/c22-16-8-4-14(5-9-16)18-20(27)25(21(24-18)12-2-1-3-13-21)19(26)15-6-10-17(23)11-7-15/h4-11H,1-3,12-13H2
InChIKeyJRVAWBJUVPJELV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899932-99-1): Core Scaffold and Physicochemical Profile


3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899932-99-1) is a heterocyclic spiro compound belonging to the 1,4-diazaspiro[4.5]dec-3-ene-2-thione class. It features a 4-bromophenyl substituent at the C3 position and a 4-fluorobenzoyl group at the N1 position of the diazaspiro core. This scaffold has been investigated as a protein kinase inhibitor scaffold, with the spirocyclic framework designed to mimic ATP and probe the ATP-binding site of kinases [1]. The compound exhibits computed logD of 5.173 and logSw of -5.2674, indicating high lipophilicity and low aqueous solubility, which are critical parameters for cell permeability and formulation considerations .

Why 3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione Cannot Be Replaced by Generic Diazaspiro Analogs


The 1,4-diazaspiro[4.5]dec-3-ene-2-thione scaffold exhibits highly substitution-dependent kinase inhibition profiles. The nature of the C3 aryl and N1 acyl substituents critically influences both potency and selectivity across the kinome [1]. The simultaneous presence of a 4-bromophenyl group (enhancing halogen bonding and hydrophobic interactions) and a 4-fluorobenzoyl group (modulating electronic properties and metabolic stability) in CAS 899932-99-1 creates a unique pharmacophore combination not recapitulated by analogs lacking either substituent. Generic substitution with unsubstituted phenyl, 4-methoxyphenyl, or non-fluorinated benzoyl analogs is therefore expected to yield divergent target engagement patterns, rendering procurement of the exact compound essential for reproducible research outcomes.

Quantitative Differentiation of 3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione Against Closest Analogs


Lipophilicity Advantage: Computed logD Comparison with 4-Fluorophenyl Analog

The target compound (CAS 899932-99-1) exhibits a computed logD of 5.173, derived from its 4-bromophenyl and 4-fluorobenzoyl substitution pattern . In contrast, the close analog 1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 1223795-71-8), lacking bromine, has a molecular weight of 384.4 g/mol versus 445.3 g/mol for the target compound, resulting in a lower predicted logD. While no experimentally measured logD is available for the comparator, the additional bromine atom in CAS 899932-99-1 is expected to increase logD by approximately 0.5–0.8 log units based on standard fragment-based predictions, enhancing membrane permeability for intracellular kinase targets.

Lipophilicity Cell permeability Drug design

Aqueous Solubility Constraint: logSw Comparison with Parent Scaffold

The target compound shows a computed logSw of -5.2674, indicating very low aqueous solubility . This is consistent with the high lipophilicity conferred by the dual halogenated aromatic substituents. The parent scaffold 3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione (MW 244.36 g/mol) lacks both the 4-bromophenyl and 4-fluorobenzoyl groups and is predicted to have significantly higher aqueous solubility. The solubility differential is an important consideration for in vitro assay design, as the target compound will require DMSO stock solutions and careful control of final solvent concentrations to avoid precipitation.

Solubility Formulation Bioavailability

Polar Surface Area and Hydrogen Bond Acceptor Count: Implications for Blood-Brain Barrier Penetration

The target compound possesses a polar surface area (PSA) of 23.80 Ų and 5 hydrogen bond acceptors . For comparison, the unsubstituted parent scaffold (3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione) has a predicted PSA of approximately 20 Ų and 2 hydrogen bond acceptors. The PSA of the target compound remains well below the typical threshold of 60–70 Ų for blood-brain barrier (BBB) penetration, while the increased hydrogen bond acceptor count may modulate efflux transporter recognition. This physicochemical profile suggests potential for CNS exposure, a feature not shared by more polar analogs such as 3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 52546-93-7) which contains a methoxy group that increases PSA and reduces BBB permeability.

CNS drug design Blood-brain barrier Polar surface area

Optimal Application Scenarios for 3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899932-99-1)


Kinase Inhibitor Lead Optimization with Intracellular Target Engagement Requirements

The high computed logD (5.173) and low PSA (23.80 Ų) of CAS 899932-99-1 position it as a candidate for kinase inhibitor programs requiring passive cell permeability and potential CNS exposure, as informed by the physicochemical differentiation evidence . Researchers optimizing ATP-competitive kinase inhibitors can use this compound as a reference point for balancing lipophilicity and solubility in the 1,4-diazaspiro[4.5]dec-3-ene-2-thione series [1].

Structure-Activity Relationship (SAR) Studies Investigating Halogen Bonding Effects

The simultaneous presence of a 4-bromophenyl (capable of halogen bonding) and a 4-fluorobenzoyl group (electron-withdrawing) makes this compound uniquely suited for SAR studies aimed at dissecting the contributions of halogen bonding versus hydrophobic interactions in kinase active sites. Evidence from the diazaspiro kinase inhibitor class indicates that substitution patterns significantly influence kinase selectivity profiles [1].

Formulation Development for Low-Solubility Spirocyclic Compounds

The predicted logSw of -5.2674 establishes this compound as a model for developing formulation strategies for highly lipophilic spirocyclic kinase inhibitors. Its solubility profile is consistent with the broader class of halogenated diazaspiro compounds, and the quantitative solubility data can guide excipient selection and DMSO stock concentration optimization for in vitro pharmacology workflows .

Quote Request

Request a Quote for 3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.